Cas no 1399183-39-1 (6-Amino-5-methylpicolinic acid)
6-Amino-5-methylpicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-5-methylpicolinic acid
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- Inchi: 1S/C7H8N2O2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11)
- InChI Key: RRLBTDBNAIIFGJ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C)C(N)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: 0.7
- Topological Polar Surface Area: 76.2
6-Amino-5-methylpicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013531-250mg |
6-Amino-5-methylpicolinic acid |
1399183-39-1 | 95% | 250mg |
$1,038.80 | 2022-04-02 | |
| Alichem | A029013531-1g |
6-Amino-5-methylpicolinic acid |
1399183-39-1 | 95% | 1g |
$3,126.60 | 2022-04-02 |
6-Amino-5-methylpicolinic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 6-Amino-5-methylpicolinic acid
Introduction to 6-Amino-5-methylpicolinic acid (CAS No. 1399183-39-1)
6-Amino-5-methylpicolinic acid, with the chemical identifier CAS No. 1399183-39-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound belongs to the pyridine derivative family, characterized by its amino and methyl substituents on the pyridine ring. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of considerable interest in both academic research and industrial applications.
The molecular structure of 6-Amino-5-methylpicolinic acid consists of a pyridine core with an amino group at the 6-position and a methyl group at the 5-position. This arrangement contributes to its reactivity and potential biological activity. The compound’s solubility, stability, and interaction with biological targets are influenced by these substituents, which are critical factors in its pharmacological evaluation.
In recent years, 6-Amino-5-methylpicolinic acid has garnered attention for its role in various biochemical pathways and potential therapeutic applications. Research has highlighted its significance in modulating enzyme activity and influencing metabolic processes. For instance, studies have demonstrated its interaction with enzymes involved in amino acid metabolism, suggesting its utility in developing treatments for metabolic disorders.
One of the most compelling aspects of 6-Amino-5-methylpicolinic acid is its versatility in serving as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. Its structural framework allows for modifications that can enhance drug-like properties such as bioavailability, binding affinity, and metabolic stability. This makes it a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry have further illuminated the potential of 6-Amino-5-methylpicolinic acid. Molecular modeling studies have predicted its interactions with various biological targets, providing insights into its mechanism of action. These predictions are crucial for designing targeted therapies and optimizing drug candidates.
The compound’s pharmacokinetic profile is another area of active investigation. Understanding how 6-Amino-5-methylpicolinic acid is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective pharmaceuticals. Preliminary studies suggest that it exhibits favorable pharmacokinetic properties, which could make it suitable for oral administration and systemic delivery.
Beyond its direct therapeutic applications, 6-Amino-5-methylpicolinic acid has shown promise in diagnostic research. Its unique spectral properties make it a candidate for use in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques are invaluable for identifying and characterizing complex biomolecules, aiding in the discovery of new therapeutic targets.
The synthesis of 6-Amino-5-methylpicolinic acid has also been optimized to improve yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact. Green chemistry principles have been integrated into these processes to minimize waste and hazardous byproducts.
In conclusion, 6-Amino-5-methylpicolinic acid (CAS No. 1399183-39-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, biological activities, and synthetic utility make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and refine synthetic methods, the importance of this compound is likely to grow even further.
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